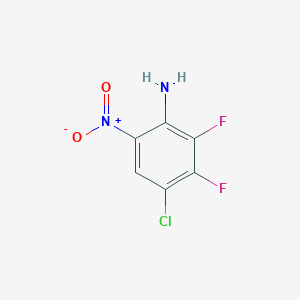

4-Chloro-2,3-difluoro-6-nitroaniline

Vue d'ensemble

Description

4-Chloro-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2 It is a derivative of aniline, characterized by the presence of chloro, difluoro, and nitro substituents on the benzene ring

Mécanisme D'action

Mode of Action

Based on its structural similarity to other nitroaniline compounds, it may undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

Based on its chemical structure, it is likely that it has some degree of bioavailability .

Result of Action

The molecular and cellular effects of 4-Chloro-2,3-difluoro-6-nitroaniline’s action are currently unknown. More research is needed to understand the full range of its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluoro-6-nitroaniline typically involves the nitration of 4-Chloro-2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2,3-difluoro-6-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 4-Chloro-2,3-difluoro-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chloro-2,3-difluoro-6-nitroaniline has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Difluoro-6-nitroaniline

- 4,5-Difluoro-2-nitroaniline

- 3,5-Difluoro-2-nitroaniline

Uniqueness

4-Chloro-2,3-difluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chloro and difluoro groups, along with the nitro group, makes it a versatile intermediate for various synthetic applications .

Activité Biologique

4-Chloro-2,3-difluoro-6-nitroaniline is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique arrangement of halogen and nitro substituents on an aniline ring, which influences its reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with a nitro group, contributes to its electrophilic nature.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives with distinct biological activities.

- Antimicrobial and Antitumor Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens and may have anticancer effects by interfering with DNA replication and repair mechanisms .

Antimicrobial Activity

Research indicates that compounds with nitro and halogen substituents exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed promising activity against Leishmania and Trypanosoma species, which are responsible for serious neglected tropical diseases (NTDs) such as leishmaniasis and Chagas disease .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of key signaling pathways related to cell survival and proliferation. Specific IC50 values for different cancer cell lines have been reported, indicating varying degrees of sensitivity to the compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| 2,4-Difluoro-6-nitroaniline | Structure | Low | Moderate |

| 3-Chloro-2,4-difluoro-6-nitroaniline | Structure | High | Low |

Case Studies

- Study on Antileishmanial Activity : A recent study evaluated the efficacy of various nitro-substituted anilines in inhibiting Leishmania growth. Results indicated that compounds containing both chloro and fluoro groups exhibited enhanced activity compared to their non-halogenated counterparts .

- Antitumor Efficacy in Cell Lines : In another investigation focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM within 48 hours of exposure.

Propriétés

IUPAC Name |

4-chloro-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHSXLQLJDKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.